molecular formula C10H5BrFNO2 B2640754 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde CAS No. 2248397-78-4

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B2640754
CAS No.: 2248397-78-4
M. Wt: 270.057
InChI Key: XPWGDDJOQLYARK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with a 4-bromo-2-fluorophenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to promote cyclization and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted oxazole derivatives.

    Oxidation: Formation of 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid.

    Reduction: Formation of 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-methanol.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and a potential candidate for drug development.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(9(12)3-6)10-13-7(4-14)5-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGDDJOQLYARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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